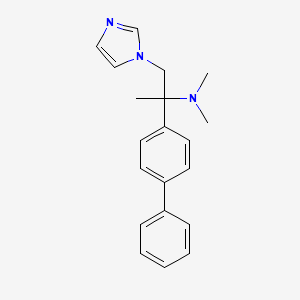![molecular formula C7H14ClN2+ B14345784 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- CAS No. 93645-58-0](/img/structure/B14345784.png)
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- is a quaternary ammonium compound with the molecular formula C7H14ClN2. It is known for its unique bicyclic structure, which includes a nitrogen atom incorporated into the ring system. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- typically involves the quaternization of 1,4-diazabicyclo[2.2.2]octane with chloromethylating agents. One common method is the reaction of 1,4-diazabicyclo[2.2.2]octane with chloromethyl methyl ether in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, resulting in the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Hydroxymethyl Derivatives: Formed through nucleophilic substitution.
N-Oxides: Resulting from oxidation reactions.
Tertiary Amines: Produced via reduction processes.
Applications De Recherche Scientifique
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in nucleophilic substitution reactions and as a phase-transfer catalyst.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying quaternary ammonium compounds’ interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- involves its interaction with nucleophiles and electrophiles. The quaternary ammonium group is highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with negatively charged cell membranes, potentially disrupting membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Similar structure but with a benzyl group instead of a chloromethyl group.
1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride: A chloride salt form of the compound.
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, 1,1,1-trifluoromethanesulfonate: A trifluoromethanesulfonate salt form.
Uniqueness
The uniqueness of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- lies in its chloromethyl group, which provides distinct reactivity compared to other similar compounds. This reactivity makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
93645-58-0 |
|---|---|
Formule moléculaire |
C7H14ClN2+ |
Poids moléculaire |
161.65 g/mol |
Nom IUPAC |
1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H14ClN2/c8-7-10-4-1-9(2-5-10)3-6-10/h1-7H2/q+1 |
Clé InChI |
XXCCIDBYUOUQSL-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+]2(CCN1CC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



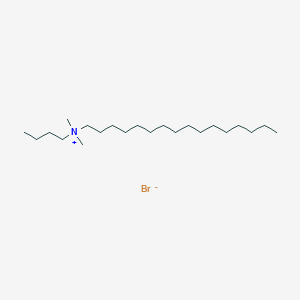
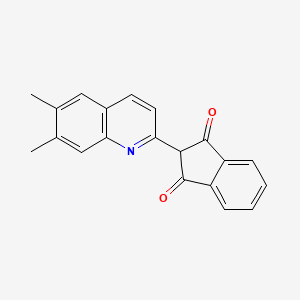

![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
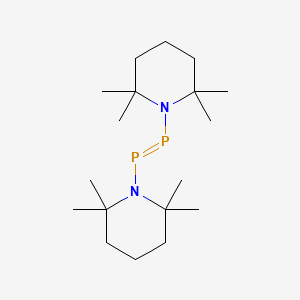
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
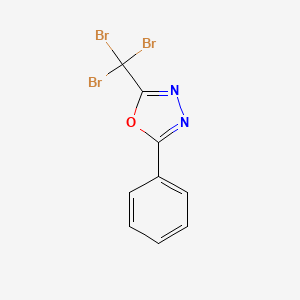
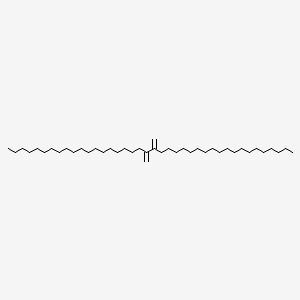

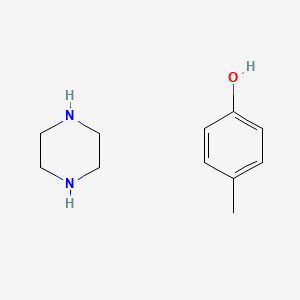
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
